4'''-Demalonylsalvianin 4'''-Demalonylsalvianin 4'''-demalonylsalvianin is an anthocyanin cation. It derives from a pelargonidin. It is a conjugate acid of a 4'''-demalonylsalvianin(1-).
Brand Name: Vulcanchem
CAS No.: 168753-27-3
VCID: VC1812910
InChI: InChI=1S/C39H38O21/c40-18-5-3-17(4-6-18)37-25(58-39-36(53)34(51)31(48)26(60-39)14-54-29(46)8-2-16-1-7-21(42)22(43)9-16)12-20-23(56-37)10-19(41)11-24(20)57-38-35(52)33(50)32(49)27(59-38)15-55-30(47)13-28(44)45/h1-12,26-27,31-36,38-39,48-53H,13-15H2,(H4-,40,41,42,43,44,45,46)/p+1/t26-,27-,31-,32-,33+,34+,35-,36-,38-,39-/m1/s1
SMILES: C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC(=C(C=C6)O)O)O)O)O)O
Molecular Formula: C39H39O21+
Molecular Weight: 843.7 g/mol

4'''-Demalonylsalvianin

CAS No.: 168753-27-3

Cat. No.: VC1812910

Molecular Formula: C39H39O21+

Molecular Weight: 843.7 g/mol

* For research use only. Not for human or veterinary use.

4'''-Demalonylsalvianin - 168753-27-3

Specification

CAS No. 168753-27-3
Molecular Formula C39H39O21+
Molecular Weight 843.7 g/mol
IUPAC Name 3-[[(2R,3S,4S,5R,6S)-6-[3-[(2S,3R,4S,5S,6R)-6-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-7-hydroxy-2-(4-hydroxyphenyl)chromenylium-5-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid
Standard InChI InChI=1S/C39H38O21/c40-18-5-3-17(4-6-18)37-25(58-39-36(53)34(51)31(48)26(60-39)14-54-29(46)8-2-16-1-7-21(42)22(43)9-16)12-20-23(56-37)10-19(41)11-24(20)57-38-35(52)33(50)32(49)27(59-38)15-55-30(47)13-28(44)45/h1-12,26-27,31-36,38-39,48-53H,13-15H2,(H4-,40,41,42,43,44,45,46)/p+1/t26-,27-,31-,32-,33+,34+,35-,36-,38-,39-/m1/s1
Standard InChI Key HWGACSBPJIKSNP-KMKFZPLVSA-O
Isomeric SMILES C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)/C=C/C6=CC(=C(C=C6)O)O)O)O)O)O
SMILES C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC(=C(C=C6)O)O)O)O)O)O
Canonical SMILES C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC(=C(C=C6)O)O)O)O)O)O

Introduction

Chemical Structure and Properties

Molecular Structure

4'''-Demalonylsalvianin possesses a complex molecular structure characteristic of anthocyanin compounds. The core structure contains a flavylium cation backbone derived from pelargonidin (3,4',5,7-tetrahydroxyflavylium), which provides the basic anthocyanin framework . This structure is further modified with specific glycosylation and acylation patterns that distinguish it from other anthocyanins. Specifically, it contains a 3-O-(6-O-caffeoyl-beta-D-glucoside) moiety and a 5-O-(6-O-malonyl-beta-D-glucoside) group attached to the pelargonidin core . These structural modifications influence its chemical behavior, stability, and biochemical functions in plant systems.

The IUPAC name of 4'''-Demalonylsalvianin is 3-[[(2R,3S,4S,5R,6S)-6-[3-[(2S,3R,4S,5S,6R)-6-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-7-hydroxy-2-(4-hydroxyphenyl)chromenylium-5-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid . This systematic name reflects the complex stereochemistry and functional group arrangement of the molecule. The compound exists as a cation under physiological conditions, which influences its interactions with cellular components and its role in biochemical pathways. The presence of multiple hydroxyl groups contributes to its water solubility and ability to participate in hydrogen bonding interactions with proteins and other biomolecules.

Physical and Chemical Properties

4'''-Demalonylsalvianin exhibits distinct physical and chemical properties that are characteristic of anthocyanin compounds. As an anthocyanin cation, it possesses a charged flavylium core that contributes to its color properties and reactivity . The molecule has a molecular weight of 843.7 g/mol, making it a relatively large organic compound . This size affects its cellular transport and interactions with biological membranes. The presence of multiple hydroxyl groups on the molecule contributes to its hydrophilicity and ability to form hydrogen bonds with water and other polar molecules.

The compound contains several functional groups, including hydroxyl groups, glycosidic linkages, and carboxylic acid moieties . These functional groups provide sites for enzymatic modifications and chemical reactions within plant cells. The malonyl group attached to the glucose moiety at position 5 adds a carboxylic acid function that influences the acidity and chemical behavior of the molecule. The caffeoyl group, with its catechol structure, contributes potential antioxidant properties through its ability to donate hydrogen atoms and scavenge free radicals. These chemical characteristics collectively determine the compound's stability, reactivity, and functional role in plant metabolism.

Table 1: Chemical Properties of 4'''-Demalonylsalvianin

PropertyValueReference
Molecular FormulaC39H39O21+
Molecular Weight843.7 g/mol
CAS Number168753-27-3
ChEBI IDCHEBI:31121
KEGG IDC12641
InChIKeyHWGACSBPJIKSNP-KMKFZPLVSA-O
Chemical ClassAnthocyanin cation

Spectroscopic Data

Spectroscopic data provides valuable information about the structure and properties of 4'''-Demalonylsalvianin. Mass spectrometry data indicates that the [M+H]+ ion has an m/z value of 843.19783, which corresponds to the protonated form of the molecule . This mass spectral data is essential for confirming the molecular formula and for identifying the compound in complex plant extracts. The predicted collision cross-section (CCS) of the [M+H]+ ion is 274.9 Ų, which provides information about its three-dimensional structure and can be used in ion mobility mass spectrometry for identification purposes .

Various other adduct forms have been characterized by mass spectrometry, including [M+Na]+ (m/z 865.17977), [M+NH4]+ (m/z 860.22437), and [M+K]+ (m/z 881.15371) . These different adduct forms can be useful for confirming the identity of the compound in complex matrices and for quantitative analysis. The negative ion mode also provides characteristic ions, with [M-H]- having an m/z value of 841.18327 . These spectroscopic parameters are essential for the analytical characterization of 4'''-Demalonylsalvianin in plant extracts and can be used to monitor its biosynthesis and metabolism in plant tissues.

Table 2: Mass Spectrometry Data for 4'''-Demalonylsalvianin

Adductm/zPredicted CCS (Ų)Reference
[M+H]+843.19783274.9
[M+Na]+865.17977277.1
[M+NH4]+860.22437276.8
[M+K]+881.15371281.9
[M-H]-841.18327271.5
[M+Na-2H]-863.16522299.3
[M]+842.19000275.4
[M]-842.19110275.4

Biosynthesis and Biochemical Role

Salvianin Biosynthesis Pathway

4'''-Demalonylsalvianin plays a crucial role in the biosynthetic pathway leading to salvianin production in plants. Salvianin (pelargonidin 3-O-(6-caffeoyl-β-D-glucoside) 5-O-(4,6-di-O-malonyl-β-D-glucoside)) is a complex anthocyanin found in certain plant species, particularly in Salvia splendens (scarlet sage) . The biosynthesis of salvianin involves multiple enzymatic steps, with 4'''-Demalonylsalvianin serving as an important intermediate in this pathway . The pathway begins with the core anthocyanin structure, pelargonidin, which undergoes glycosylation to form pelargonidin 3,5-diglucoside. This compound is then modified through a series of enzymatic reactions involving acyltransferases.

In the salvianin biosynthesis pathway, pelargonidin 3-O-(6-caffeoyl-β-D-glucoside) 5-O-β-D-glucoside first undergoes malonylation to form 4'''-Demalonylsalvianin through the action of a specific malonyltransferase enzyme . This reaction represents the penultimate step in salvianin biosynthesis, highlighting the importance of 4'''-Demalonylsalvianin as a direct precursor to the final product. The final step involves a second malonylation reaction that converts 4'''-Demalonylsalvianin to salvianin . This sequential process of glycosylation followed by acylation with caffeic acid and malonyl groups is typical of complex anthocyanin biosynthesis in plants and demonstrates the intricate regulation of secondary metabolite production.

Enzymatic Reactions Involving 4'''-Demalonylsalvianin

4'''-Demalonylsalvianin is involved in specific enzymatic reactions that highlight its biochemical significance. The enzyme EC 2.3.1.172, also known as Ss5MaT1 or systematically as malonyl-CoA:pelargonidin-3-O-(6-caffeoyl-β-D-glucoside)-5-O-β-D-glucoside 6'''-O-malonyltransferase, catalyzes the reaction between malonyl-CoA and pelargonidin 3-O-(6-caffeoyl-β-D-glucoside) 5-O-β-D-glucoside to form CoA and 4'''-Demalonylsalvianin . This enzyme has been identified and characterized from Salvia splendens flowers, where it plays a key role in anthocyanin modification . The specific activity of this enzyme towards its substrates demonstrates the precise control of anthocyanin biosynthesis in plants.

Interestingly, while 4'''-Demalonylsalvianin is produced by this enzyme-catalyzed reaction, it cannot itself act as a substrate for the same enzyme . This specificity suggests a unidirectional flow in the biosynthetic pathway and may be important for regulating the accumulation of various anthocyanin derivatives in plant tissues. The enzyme also catalyzes the malonylation of shisonin to malonylshisonin [cyanidin 3-O-(6"-O-p-coumaryl-β-D-glucoside)-5-(6'''-O-malonyl-β-D-glucoside)], demonstrating some substrate flexibility while maintaining specificity for the position of malonylation . This enzymatic reaction reveals the sophisticated biochemical mechanisms that plants have evolved to produce diverse secondary metabolites with specific structural features.

Table 3: Enzymatic Reactions Involving 4'''-Demalonylsalvianin

EnzymeEC NumberReactionReference
Malonyl-CoA:pelargonidin-3-O-(6-caffeoyl-β-D-glucoside)-5-O-β-D-glucoside 6'''-O-malonyltransferase (Ss5MaT1)EC 2.3.1.172malonyl-CoA + pelargonidin 3-O-(6-caffeoyl-β-D-glucoside) 5-O-β-D-glucoside = CoA + 4'''-demalonylsalvianin
Unknown enzymeNot assigned4'''-demalonylsalvianin + malonyl-CoA → salvianin + CoA

Biological Activities and Significance

Role in Plant Metabolism

4'''-Demalonylsalvianin, as an intermediate in anthocyanin biosynthesis, plays important roles in plant metabolism and physiology. Anthocyanins, the class of compounds to which 4'''-Demalonylsalvianin belongs, are water-soluble pigments that contribute to the red, purple, and blue colors in various plant tissues including flowers, fruits, leaves, and stems . These compounds serve multiple functions in plants, including attraction of pollinators and seed dispersers, protection against UV radiation, and defense against herbivores and pathogens. As a specific anthocyanin derivative, 4'''-Demalonylsalvianin likely contributes to the pigmentation of tissues in plants where it is produced, particularly in species such as Salvia splendens where salvianin biosynthesis occurs.

The acylation of anthocyanins with aromatic acids, such as the caffeic acid moiety present in 4'''-Demalonylsalvianin, often enhances their stability and modifies their color properties. The addition of the malonyl group further influences the chemical stability and cellular localization of the compound. These modifications can affect how the pigment interacts with other cellular components and its ultimate contribution to plant phenotype. The presence of 4'''-Demalonylsalvianin as an intermediate rather than an end product in salvianin biosynthesis suggests that its conversion is tightly regulated to ensure the appropriate balance of anthocyanin derivatives in plant tissues. This regulation is part of the complex network controlling secondary metabolite production in plants in response to developmental and environmental cues.

Analytical Methods for Identification and Quantification

Chromatographic Methods

Chromatographic techniques are essential for the isolation, identification, and quantification of 4'''-Demalonylsalvianin in plant extracts and other complex matrices. High-performance liquid chromatography (HPLC) is likely the most commonly used technique for anthocyanin analysis, typically employing reversed-phase columns and gradient elution with acidified mobile phases to maintain the stability of these compounds . The presence of both hydrophilic sugar moieties and more hydrophobic aromatic groups in 4'''-Demalonylsalvianin makes it amenable to separation by reversed-phase chromatography. The retention behavior of the compound would be influenced by its structural features, including the caffeoyl and malonyl substituents, which increase its hydrophobicity compared to non-acylated anthocyanins.

For more complex mixtures, techniques such as ultra-high-performance liquid chromatography (UHPLC) may provide improved resolution and shorter analysis times. The coupling of chromatographic separation with mass spectrometry detection (LC-MS or LC-MS/MS) is particularly valuable for anthocyanin analysis, as it provides both retention time and mass spectral data for compound identification . The characteristic mass-to-charge ratios (m/z) and fragmentation patterns of 4'''-Demalonylsalvianin, as described in the spectroscopic data section, can be used for its selective detection and quantification in complex samples. These analytical methods are crucial for studying the biosynthesis, metabolism, and distribution of 4'''-Demalonylsalvianin in plant tissues.

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